Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a furan ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-furyl isothiocyanate with methyl 2-bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 2-amino-5-(2-furyl)-1,3-thiazole-4-methanol.
Substitution: N-acylated or N-alkylated derivatives of the thiazole compound.
Scientific Research Applications
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-5-(2-thienyl)-1,3-thiazole-4-carboxylate: Contains a thiophene ring instead of a furan ring.
Methyl 2-Amino-5-(2-pyridyl)-1,3-thiazole-4-carboxylate: Contains a pyridine ring instead of a furan ring.
Methyl 2-Amino-5-(2-phenyl)-1,3-thiazole-4-carboxylate: Contains a phenyl ring instead of a furan ring.
Uniqueness
Methyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHPTUBATUIJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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